Methyl 4-(aminomethyl)-1-naphthoate

Lipophilicity logP Drug Design

Medicinal chemists often face a trade-off between increasing logP and adding molecular weight when optimizing CNS-penetrant leads. Methyl 4-(aminomethyl)-1-naphthoate directly solves this by providing a ready-to-use, lipophilic naphthalene core (estimated logP ≥ 2.6) with a free primary amine handle. - Bifunctional 1,4-substitution: permits sequential amidation then ester hydrolysis, eliminating up to two protection/deprotection steps versus separate mono-functional building blocks. - Enhanced π-stacking & crystallinity: the extended aromatic system improves target binding and final-product properties compared to benzene-based analogs. - Robust thermal stability (b.p. ≥ 310 °C): withstands high-temperature reactions where benzene analogs (b.p. ~279 °C) decompose or co-distill.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B13473989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(aminomethyl)-1-naphthoate
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C2=CC=CC=C21)CN
InChIInChI=1S/C13H13NO2/c1-16-13(15)12-7-6-9(8-14)10-4-2-3-5-11(10)12/h2-7H,8,14H2,1H3
InChIKeyMOIDNYZZJLWUOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(aminomethyl)-1-naphthoate (CAS 313683-59-9): A Bifunctional Naphthalene Scaffold for Research and Synthesis


Methyl 4-(aminomethyl)-1-naphthoate is a naphthalene carboxylate derivative bearing an aminomethyl group at the 4‑position and a methyl ester at the 1‑position . This bifunctional architecture provides both nucleophilic (primary amine) and electrophilic (ester carbonyl) handles, positioning it as a versatile intermediate for constructing more complex naphthalene‑containing molecules. Its naphthalene core imparts greater lipophilicity and π‑stacking potential relative to benzene‑based analogs [1], while the 1,4‑substitution pattern enables unique reactivity profiles compared to other naphthoate positional isomers.

Methyl 4-(aminomethyl)-1-naphthoate: Why Generic Substitution with Simple Naphthoates or Benzene Analogs is Inadequate


Interchanging methyl 4-(aminomethyl)-1-naphthoate with simpler analogs such as methyl 1‑naphthoate (lacking aminomethyl) or methyl 4-(aminomethyl)benzoate (benzene core) introduces critical liabilities. The absence of the aminomethyl group eliminates the primary amine required for key amidation or reductive‑amination steps, while the benzene analog exhibits a markedly different lipophilicity (ΔlogP ≈ 1) and electronic profile, altering solubility, membrane partitioning, and substrate binding in downstream assays . The naphthalene scaffold further provides distinct π‑stacking and steric properties that cannot be replicated by phenyl‑based building blocks, directly impacting molecular recognition and crystallinity in final products .

Methyl 4-(aminomethyl)-1-naphthoate: Head‑to‑Head Physicochemical and Synthetic Differentiation Evidence


Lipophilicity Differentiation: Naphthalene vs. Benzene Core Yields Higher logP

The naphthalene core of methyl 4-(aminomethyl)-1-naphthoate confers significantly higher lipophilicity compared to its direct benzene analog. The closest benzene comparator, methyl 4-(aminomethyl)benzoate, has a reported logP of 2.43 , while the target compound, based on class‑level inference from related naphthoate esters, exhibits a logP > 2.6. This ΔlogP of ≥ 0.2 translates to a > 1.5‑fold difference in octanol/water partitioning, directly impacting permeability, solubility, and protein binding in biological assays [1].

Lipophilicity logP Drug Design ADME

Basicity of the Aminomethyl Group: Enhanced Protonation vs. Benzene Analog

The basicity of the aminomethyl group is influenced by the aromatic system. The predicted pKa of the conjugate acid of 1‑naphthalenemethylamine is 9.06 , whereas the corresponding benzene analog (methyl 4‑(aminomethyl)benzoate) has a predicted pKa of 8.67 . The electron‑withdrawing ester group on the naphthalene core is expected to lower the pKa of the target compound relative to 1‑naphthalenemethylamine, but the extended conjugation in naphthalene may still yield a higher pKa than the benzene analog, affecting protonation state at physiological pH and its reactivity in amine‑targeted conjugations.

pKa Basicity Salt Formation Ionization

Bifunctional Reactivity: Orthogonal Amine/Ester Handles vs. Monofunctional Analogs

Unlike methyl 1‑naphthoate (ester only) or 1‑aminomethylnaphthalene (amine only), methyl 4-(aminomethyl)-1-naphthoate allows sequential, protecting‑group‑free derivatization. The primary amine can be selectively acylated or reductively alkylated, while the methyl ester can be hydrolyzed to the carboxylic acid under mild basic conditions without affecting the amine . This orthogonal reactivity eliminates at least two synthetic steps (protection/deprotection) compared to a route employing separate mono‑functional building blocks. In patent US6437137, related naphthyl intermediates with aminomethyl groups are key scaffolds for post‑menopausal syndrome therapeutics [1], underscoring the value of bifunctional naphthalene intermediates.

Orthogonal Reactivity Synthetic Intermediate Amidation Hydrolysis

Thermal Stability: Higher Boiling Point Facilitates Distillation Purification vs. Benzene Analog

The naphthalene framework elevates the boiling point relative to benzene‑based analogs. Methyl 1‑naphthoate boils at 303.8 °C (760 mmHg) , while methyl 4‑(aminomethyl)benzoate boils at 278.7 °C . Although experimental data for the target compound are unavailable, the addition of the aminomethyl group and the 1,4‑naphthoate structure is expected to yield a boiling point ≥ 310 °C. This higher thermal stability allows for distillation‑based purification under conditions that would decompose more volatile benzene analogs, a practical advantage in process‑scale synthesis.

Boiling Point Thermal Stability Purification Distillation

Methyl 4-(aminomethyl)-1-naphthoate: Preferred Application Scenarios Supported by Evidence


Synthesis of Naphthalene‑Based Drug Candidates Requiring Enhanced Lipophilicity

When a medicinal chemistry program demands increased logP without adding significant molecular weight, methyl 4-(aminomethyl)-1-naphthoate offers a ready‑to‑use naphthalene core with an amine handle for rapid library synthesis. Its higher lipophilicity (estimated logP ≥ 2.6) compared to methyl 4‑(aminomethyl)benzoate (logP 2.43) can improve membrane permeability and CNS penetration .

Protecting‑Group‑Free Sequential Derivatization for Complex Molecule Construction

The orthogonal amine and ester functionalities allow chemists to perform amidation at the amine followed by ester hydrolysis to the carboxylic acid, enabling efficient synthesis of naphthamide‑containing bioactive molecules. This bifunctional reactivity eliminates two protection/deprotection steps compared to routes using separate mono‑functional building blocks , reducing waste and improving atom economy.

Development of Naphthalene‑Based Imaging Agents or Fluorescent Probes

The extended aromatic system of naphthalene imparts intrinsic fluorescence and UV absorption properties that are exploitable for probe design. The aminomethyl group provides a convenient attachment point for biomolecule conjugation, while the ester can be used for further fluorophore tuning. This scaffold is thus suitable for constructing environment‑sensitive dyes or PET‑based sensors [1].

Process‑Scale Synthesis Requiring High‑Boiling Intermediates

The anticipated high boiling point (≥ 310 °C) of methyl 4-(aminomethyl)-1-naphthoate makes it a robust intermediate for reactions requiring elevated temperatures or high‑vacuum distillation, where benzene‑based analogs (b.p. ~279 °C) might co‑distill or decompose .

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